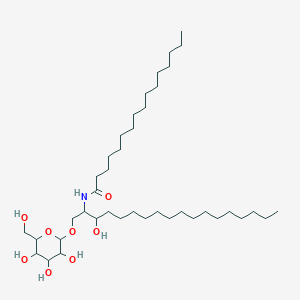
2-(1,3-Benzothiazol-2-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazoleacetaldehyde is a chemical compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleacetaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another approach includes the cyclization of thioamide or carbon dioxide as raw materials . These methods often require specific reaction conditions such as the presence of a catalyst, controlled temperature, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-Benzothiazoleacetaldehyde typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazoleacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Benzothiazoleacetaldehyde include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of 2-Benzothiazoleacetaldehyde depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzothiazole carboxylic acids, while reduction reactions can produce benzothiazole alcohols .
Scientific Research Applications
2-Benzothiazoleacetaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and anticancer agents . Additionally, it is used in the development of fluorescent probes for analyte detection and as electrophosphorescent emitters in organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Benzothiazoleacetaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Benzothiazoleacetaldehyde include other benzothiazole derivatives such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-arylbenzothiazoles .
Uniqueness: What sets 2-Benzothiazoleacetaldehyde apart from its similar compounds is its unique aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJKMELVOFATNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545125 |
Source


|
| Record name | (1,3-Benzothiazol-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106086-77-5 |
Source


|
| Record name | (1,3-Benzothiazol-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)






![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)






